

Determining Optimal Ihmt-ezh2-426 Concentration for Experiments: Application Notes and Protocols

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Compound of Interest

Compound Name: Ihmt-ezh2-426

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Abstract

This document provides detailed application notes and protocols for determining the optimal experimental concentration of **Ihmt-ezh2-426**, a potent and covalent degrader of the Enhancer of Zeste Homolog 2 (EZH2) protein.^{[1][2]} These guidelines are intended for researchers in oncology, epigenetics, and drug development. Included are summaries of quantitative data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows.

Introduction to Ihmt-ezh2-426

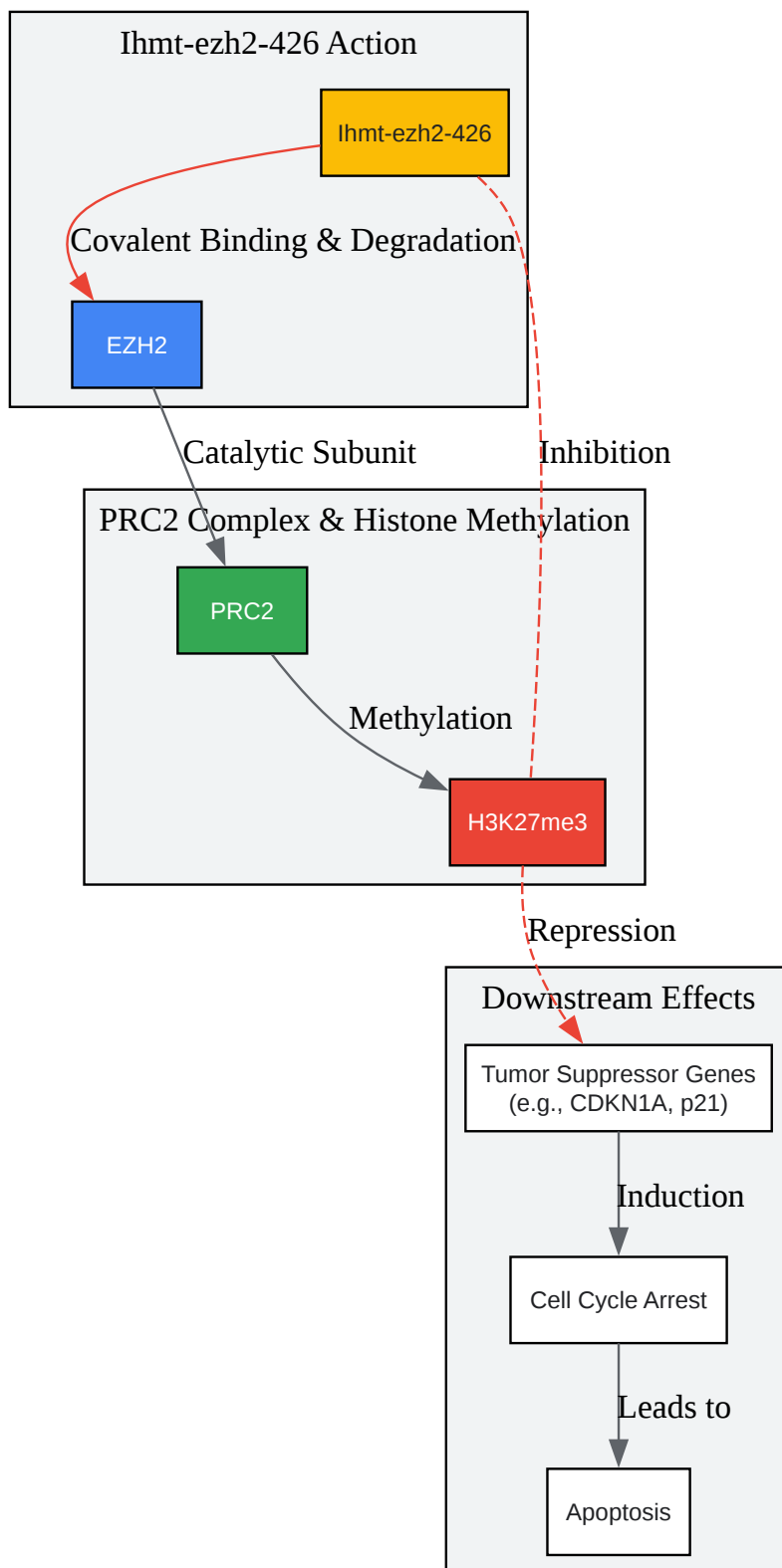
Ihmt-ezh2-426 is a dihydropyridinone derivative that functions as a covalent degrader of EZH2. ^[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic modification leads to transcriptional repression of target genes. In

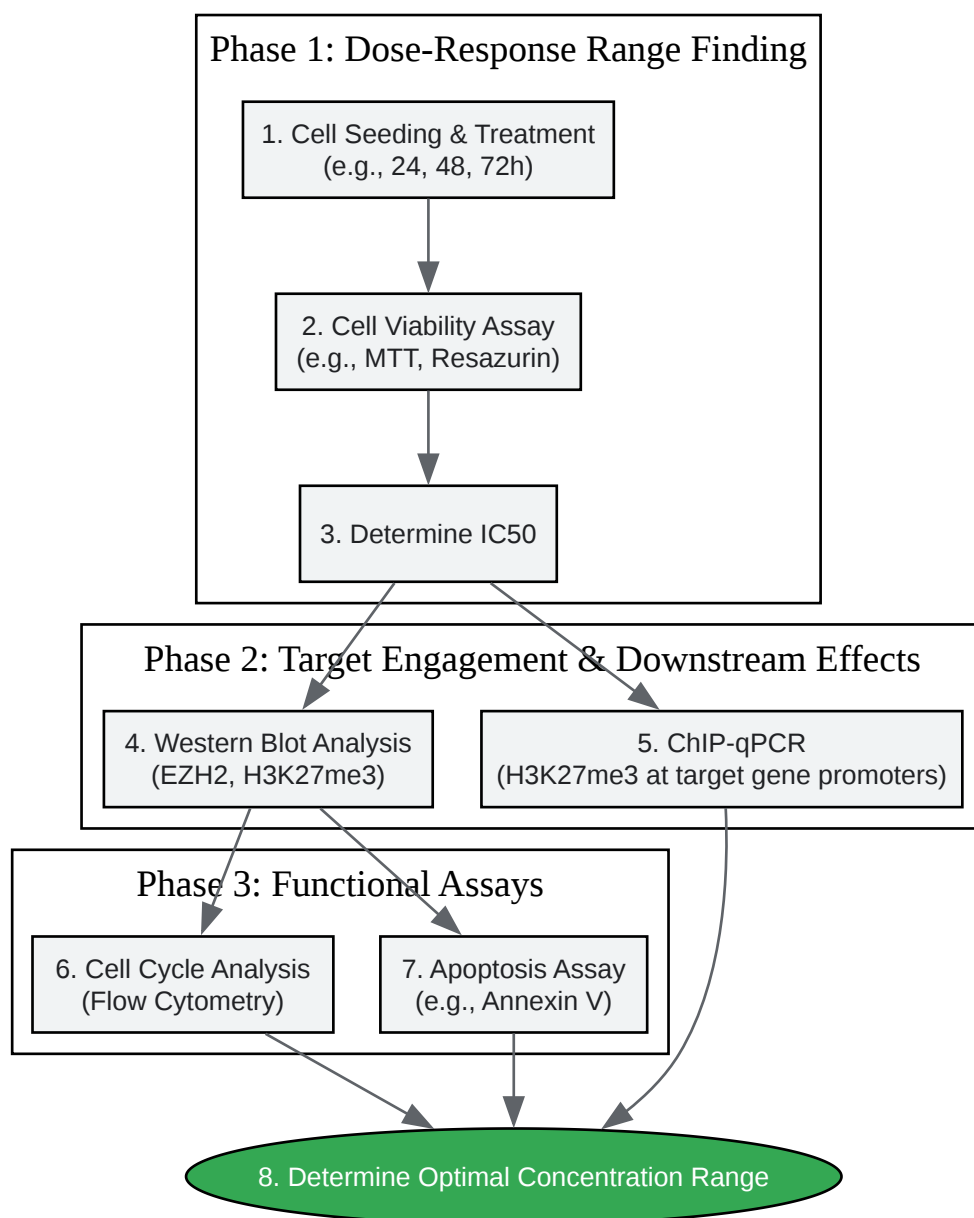
various cancers, including B-cell lymphomas and triple-negative breast cancer (TNBC), EZH2 is often overexpressed and plays a crucial role in tumor progression.[1][2]

lhmt-ezh2-426 covalently binds to the Cys663 residue in the SET domain of EZH2, leading to its degradation.[2] This dual mechanism of action—inhibiting methyltransferase activity and reducing total EZH2 protein levels—makes it a potent anti-cancer agent. It has demonstrated strong anti-proliferative effects in both B-cell lymphoma and TNBC cell lines.[1][2][3]

Mechanism of Action and Signaling Pathway

lhmt-ezh2-426 targets EZH2 for degradation, thereby reducing global H3K27me3 levels. This leads to the de-repression of EZH2 target genes, many of which are tumor suppressors involved in cell cycle arrest and apoptosis. The degradation of EZH2 disrupts the function of the PRC2 complex, leading to a cascade of downstream effects that ultimately inhibit cancer cell proliferation.





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References

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- [2. EZH2 deficient T-cell acute lymphoblastic leukemia is sensitized to CHK1 inhibition through enhanced replication stress - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
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